molecular formula C14H8ClF3N2O2S B3035636 3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338396-83-1

3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile

Cat. No.: B3035636
CAS No.: 338396-83-1
M. Wt: 360.7 g/mol
InChI Key: UJLFEDUWKRMWII-UHFFFAOYSA-N
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Description

“3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile” is a chemical compound with the molecular formula C14H8ClF3N2O2S and a molecular weight of 360.74 . It has garnered growing interest as a potential therapeutic agent in the fields of chemistry and medical science.


Synthesis Analysis

The synthesis of sulfone compounds like “this compound” often involves S-N coupling reactions . An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation . The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a sulfonyl group, a trifluoromethyl group, and a chlorobenzyl group .

Future Directions

The future directions for “3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile” could involve further exploration of its potential therapeutic applications in the fields of chemistry and medical science. Additionally, the development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2S/c15-11-3-1-9(2-4-11)8-23(21,22)13-5-10(14(16,17)18)7-20-12(13)6-19/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLFEDUWKRMWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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